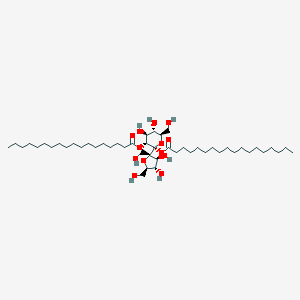
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a complex organic compound that belongs to the class of sucrose esters. It is composed of a glucose molecule (alpha-D-glucopyranoside) and a fructose molecule (beta-D-fructofuranosyl) esterified with octadecanoic acid (stearic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate typically involves the esterification of sucrose with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of sucrose and octadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and octadecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
科学的研究の応用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.
作用機序
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in various applications, including drug delivery, where it helps in the dispersion of active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid composition.
Sucrose palmitate: Similar in structure but contains palmitic acid instead of octadecanoic acid.
Sucrose stearate: Contains stearic acid like alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate but may differ in the degree of esterification.
Uniqueness
This compound is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various industrial and pharmaceutical applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
27195-16-0 |
|---|---|
分子式 |
C48H90O13 |
分子量 |
875.2 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |
InChIキー |
MZNXRHOLDWQYRX-CBKJUIDTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
Key on ui other cas no. |
27195-16-0 |
同義語 |
Crodesta F-10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















